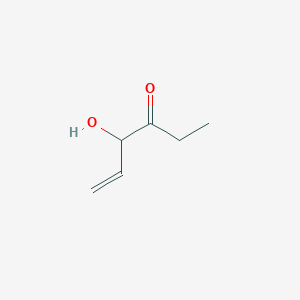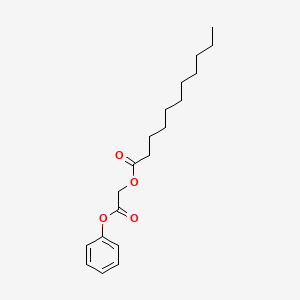
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is a chemical compound with a complex structure that includes a benzodioxin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
- 4H-1,3-Benzodioxin-4-one, 5-ethynyl-2,2-dimethyl-
- 4H-1,3-Benzodioxin-6-acetaldehyde, 2,2-dimethyl-
Uniqueness
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
313644-65-4 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-9-5-3-4-8(6-7-13)10(9)11(14)16-12/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
QOEFBMMCCQGUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)


![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)


